molecular formula C19H23AsO2 B14604337 1-[(Diphenylarsoryl)methyl]cyclohexan-1-ol CAS No. 61025-05-6

1-[(Diphenylarsoryl)methyl]cyclohexan-1-ol

Cat. No.: B14604337
CAS No.: 61025-05-6
M. Wt: 358.3 g/mol
InChI Key: MUQMSLRYVSZJBP-UHFFFAOYSA-N
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Description

1-[(Diphenylarsoryl)methyl]cyclohexan-1-ol is an organic compound that features a cyclohexane ring substituted with a hydroxyl group and a diphenylarsoryl group

Preparation Methods

The synthesis of 1-[(Diphenylarsoryl)methyl]cyclohexan-1-ol typically involves the reaction of cyclohexanone with diphenylarsine chloride in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-[(Diphenylarsoryl)methyl]cyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol or alkane.

    Substitution: The diphenylarsoryl group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(Diphenylarsoryl)methyl]cyclohexan-1-ol has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: It is used in the development of new materials and as an intermediate in the production of various chemical products.

Mechanism of Action

The mechanism of action of 1-[(Diphenylarsoryl)methyl]cyclohexan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-[(Diphenylarsoryl)methyl]cyclohexan-1-ol can be compared with other similar compounds, such as:

    Cyclohexanol: A simple alcohol with a cyclohexane ring.

    Diphenylarsine oxide: A compound with a diphenylarsoryl group but lacking the cyclohexane ring.

    1-[(Diphenylphosphoryl)methyl]cyclohexan-1-ol: A structurally similar compound with a diphenylphosphoryl group instead of a diphenylarsoryl group. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

61025-05-6

Molecular Formula

C19H23AsO2

Molecular Weight

358.3 g/mol

IUPAC Name

1-(diphenylarsorylmethyl)cyclohexan-1-ol

InChI

InChI=1S/C19H23AsO2/c21-19(14-8-3-9-15-19)16-20(22,17-10-4-1-5-11-17)18-12-6-2-7-13-18/h1-2,4-7,10-13,21H,3,8-9,14-16H2

InChI Key

MUQMSLRYVSZJBP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C[As](=O)(C2=CC=CC=C2)C3=CC=CC=C3)O

Origin of Product

United States

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